lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane
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Overview
Description
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is an organolithium compound that features a cyclopentadienyl anion substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane typically involves the reaction of trimethylsilylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted cyclopentadienes, while addition reactions with carbonyl compounds can produce alcohols or ketones.
Scientific Research Applications
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Organometallic Chemistry: The compound serves as a ligand precursor in the preparation of metallocenes and other organometallic complexes.
Catalysis: It is used in catalytic processes, including polymerization reactions and enantioselective synthesis.
Material Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane exerts its effects involves the nucleophilic attack of the cyclopentadienyl anion on electrophilic centers. The trimethylsilyl group stabilizes the anion and enhances its nucleophilicity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the trimethylsilyl group, making it less nucleophilic and less stable.
Sodium cyclopentadienide: Similar anionic structure but with sodium as the counterion, leading to different reactivity and solubility properties.
Potassium cyclopentadienide: Another similar compound with potassium as the counterion, exhibiting different reactivity compared to the lithium derivative.
Uniqueness
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which enhances the stability and nucleophilicity of the cyclopentadienyl anion. This makes it a valuable reagent in organic synthesis and organometallic chemistry, offering distinct advantages over other cyclopentadienide derivatives.
Properties
CAS No. |
76514-39-1 |
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Molecular Formula |
C8H13LiSi |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H13Si.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
AOUOEDAWAKONTD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]1C=CC=C1 |
Origin of Product |
United States |
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